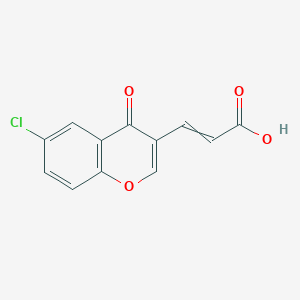

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chloro substituent at the 6th position of the chromen-4-one ring and a propenoic acid moiety at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-4-oxochromene, which can be obtained through the cyclization of appropriate precursors under acidic conditions.

Formation of Propenoic Acid Moiety: The next step involves the introduction of the propenoic acid group at the 3rd position of the chromen-4-one ring. This can be achieved through a Knoevenagel condensation reaction using malonic acid or its derivatives in the presence of a base such as piperidine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-4-oxochromene: Lacks the propenoic acid moiety but shares the chromen-4-one core structure.

3-(4-oxochromen-3-yl)prop-2-enoic acid: Similar structure but without the chloro substituent.

Uniqueness

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid is unique due to the combination of the chloro substituent and the propenoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid is a synthetic compound notable for its unique chromone structure, which contributes to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClO₄ |

| Molecular Mass | 250.63458 g/mol |

| CAS Number | 42059-70-1 |

The structure includes a chromone moiety linked to a propenoic acid functional group, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for development as a natural pesticide or herbicide. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .

Antioxidant Activity

The compound demonstrates potent antioxidant properties, which are essential for combating oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative damage. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and neurodegenerative diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer) cells. The results indicate that the compound induces apoptosis in a concentration-dependent manner, primarily through mitochondrial pathways . This mechanism suggests its potential as an anticancer agent.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited comparable antimicrobial activity to established antibiotics against multiple bacterial strains, highlighting its potential use in agricultural applications.

- Cytotoxicity Assay : In another study, the compound was shown to reduce cell viability in MCF-7 cells by approximately 50% at concentrations above 25 μM. The mechanism was linked to caspase activation, indicating a clear apoptotic pathway .

- Antioxidant Evaluation : The antioxidant capacity was measured using DPPH and ABTS assays, revealing that this compound significantly reduced oxidative stress markers in treated cells compared to controls.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

Pharmaceuticals : As a lead compound in drug development targeting oxidative stress-related diseases and infections.

Cosmetics : Due to its antioxidant properties, it could be incorporated into skincare formulations aimed at reducing skin aging.

Agriculture : Its antimicrobial properties make it suitable for use as a natural pesticide or herbicide .

Propiedades

Fórmula molecular |

C12H7ClO4 |

|---|---|

Peso molecular |

250.63 g/mol |

Nombre IUPAC |

3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15) |

Clave InChI |

NCCZLKPUVIPKBT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.